Cas no 2229347-18-4 (4,4-difluoro-1-(1H-pyrrol-2-yl)cyclohexan-1-amine)

4,4-difluoro-1-(1H-pyrrol-2-yl)cyclohexan-1-amine 化学的及び物理的性質
名前と識別子
-
- 4,4-difluoro-1-(1H-pyrrol-2-yl)cyclohexan-1-amine
- 2229347-18-4
- EN300-1948112
-
- インチ: 1S/C10H14F2N2/c11-10(12)5-3-9(13,4-6-10)8-2-1-7-14-8/h1-2,7,14H,3-6,13H2
- InChIKey: RDCLCMMXDRFJCP-UHFFFAOYSA-N
- ほほえんだ: FC1(CCC(C2=CC=CN2)(CC1)N)F
計算された属性
- せいみつぶんしりょう: 200.11250478g/mol
- どういたいしつりょう: 200.11250478g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 208
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 41.8Ų
4,4-difluoro-1-(1H-pyrrol-2-yl)cyclohexan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1948112-10.0g |
4,4-difluoro-1-(1H-pyrrol-2-yl)cyclohexan-1-amine |
2229347-18-4 | 10g |
$8049.0 | 2023-05-24 | ||
Enamine | EN300-1948112-0.25g |
4,4-difluoro-1-(1H-pyrrol-2-yl)cyclohexan-1-amine |
2229347-18-4 | 0.25g |
$1366.0 | 2023-09-17 | ||
Enamine | EN300-1948112-0.1g |
4,4-difluoro-1-(1H-pyrrol-2-yl)cyclohexan-1-amine |
2229347-18-4 | 0.1g |
$1307.0 | 2023-09-17 | ||
Enamine | EN300-1948112-1.0g |
4,4-difluoro-1-(1H-pyrrol-2-yl)cyclohexan-1-amine |
2229347-18-4 | 1g |
$1872.0 | 2023-05-24 | ||
Enamine | EN300-1948112-2.5g |
4,4-difluoro-1-(1H-pyrrol-2-yl)cyclohexan-1-amine |
2229347-18-4 | 2.5g |
$2912.0 | 2023-09-17 | ||
Enamine | EN300-1948112-5.0g |
4,4-difluoro-1-(1H-pyrrol-2-yl)cyclohexan-1-amine |
2229347-18-4 | 5g |
$5429.0 | 2023-05-24 | ||
Enamine | EN300-1948112-5g |
4,4-difluoro-1-(1H-pyrrol-2-yl)cyclohexan-1-amine |
2229347-18-4 | 5g |
$4309.0 | 2023-09-17 | ||
Enamine | EN300-1948112-0.5g |
4,4-difluoro-1-(1H-pyrrol-2-yl)cyclohexan-1-amine |
2229347-18-4 | 0.5g |
$1426.0 | 2023-09-17 | ||
Enamine | EN300-1948112-0.05g |
4,4-difluoro-1-(1H-pyrrol-2-yl)cyclohexan-1-amine |
2229347-18-4 | 0.05g |
$1247.0 | 2023-09-17 | ||
Enamine | EN300-1948112-10g |
4,4-difluoro-1-(1H-pyrrol-2-yl)cyclohexan-1-amine |
2229347-18-4 | 10g |
$6390.0 | 2023-09-17 |
4,4-difluoro-1-(1H-pyrrol-2-yl)cyclohexan-1-amine 関連文献
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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10. A balancing act: using small molecules for therapeutic intervention of the p53 pathway in cancerJessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
4,4-difluoro-1-(1H-pyrrol-2-yl)cyclohexan-1-amineに関する追加情報
Introduction to 4,4-difluoro-1-(1H-pyrrol-2-yl)cyclohexan-1-amine (CAS No. 2229347-18-4)
4,4-difluoro-1-(1H-pyrrol-2-yl)cyclohexan-1-amine, identified by the chemical abstracts service number 2229347-18-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of heterocyclic amine derivatives characterized by the presence of a pyrrole ring and fluoro-substituted aromatic moieties, which contribute to its unique chemical properties and potential biological activities. The structural configuration of this molecule, featuring a cyclohexane backbone with fluoro and pyrrole substituents, positions it as a promising candidate for further exploration in drug discovery and development.
The synthesis of 4,4-difluoro-1-(1H-pyrrol-2-yl)cyclohexan-1-amine involves intricate organic transformations that highlight the sophistication of modern synthetic methodologies. The introduction of fluorine atoms at the 4-position of the cyclohexane ring enhances the electronic properties of the molecule, potentially influencing its binding affinity and metabolic stability. Additionally, the pyrrole moiety introduces a nitrogen-rich scaffold that is commonly associated with bioactive molecules, including kinase inhibitors and antimicrobial agents. The combination of these structural features makes this compound an intriguing subject for research in medicinal chemistry.
In recent years, there has been a growing interest in fluorinated heterocycles due to their enhanced pharmacokinetic profiles and improved bioavailability. The presence of fluorine atoms can modulate lipophilicity, metabolic stability, and binding interactions with biological targets. For instance, fluoro-substituted pyrroles have been reported to exhibit potent activity against various enzymes and receptors involved in diseases such as cancer and inflammation. The specific substitution pattern in 4,4-difluoro-1-(1H-pyrrol-2-yl)cyclohexan-1-amine may contribute to its potential as a lead compound in the development of novel therapeutic agents.
One of the most compelling aspects of this compound is its structural similarity to known bioactive molecules. Researchers have leveraged computational modeling and structure-based drug design to explore the interactions between 4,4-difluoro-1-(1H-pyrrol-2-yl)cyclohexan-1-amine and target proteins. These studies suggest that the compound may interact with enzymes such as kinases or proteases through its pyrrole and amine functional groups. Furthermore, the fluoro-substituents could enhance binding affinity by participating in hydrophobic interactions or by influencing conformational flexibility.
The pharmacological profile of 4,4-difluoro-1-(1H-pyrrol-2-yl)cyclohexan-1-amine has been preliminarily assessed through in vitro assays. Early studies indicate that this compound exhibits inhibitory activity against certain enzymes associated with inflammatory pathways. The pyrrole ring is known to be a key pharmacophore in many anti-inflammatory agents, and the fluoro-substitution may further enhance its efficacy by improving solubility and cell membrane permeability. Additionally, the cyclohexane backbone provides steric hindrance that could optimize binding interactions with biological targets.
Advances in synthetic chemistry have enabled more efficient and scalable production methods for complex molecules like 4,4-difluoro-1-(1H-pyrrol-2-yl)cyclohexan-1-amine. Modern techniques such as transition metal-catalyzed cross-coupling reactions and flow chemistry have streamlined the synthesis process, allowing for higher yields and purities. These improvements are crucial for conducting thorough pharmacological evaluations and advancing preclinical studies.
The potential applications of 4,4-difluoro-1-(1H-pyrrol-2-yl)cyclohexan-1-amine extend beyond traditional therapeutic areas. Researchers are exploring its utility in diagnostic imaging probes due to its ability to form stable complexes with metal ions or fluorescent dyes. The unique structural features of this compound may also make it suitable for developing novel materials with applications in nanotechnology or biomedicine.
As our understanding of molecular interactions continues to evolve, compounds like 4,4-difluoro-1-(1H-pyrrol-2-y c)-cyclohexan - 1 - am ine (CAS No. 2229347 - 18 - 4) will play an increasingly important role in drug discovery pipelines. The integration of computational biology with high-throughput screening technologies will accelerate the identification of promising candidates for further development. Collaborative efforts between synthetic chemists, biologists, and pharmacologists are essential for translating laboratory findings into tangible therapeutic benefits.
The future directions for research on 4,4-difluoro - 1 - ( 1 H - py rrol - 2 - yl ) c yclo hex an - 1 - am ine include optimizing its chemical properties for improved bioavailability and reduced toxicity. Additionally, exploring its mechanism of action will provide valuable insights into its potential therapeutic applications. Preclinical studies are necessary to evaluate its safety profile and efficacy before moving into human clinical trials.
In conclusion, 4 , 4 - dif luor o - 1 - ( 1 H - p y r r ol - 2 - y l ) c y c lo hex an - 1 - am ine ( C A S N o . 2 22 9347 - 18 - 4 ) represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas. Its unique structural features make it an attractive candidate for further research aimed at developing novel treatments for various diseases.
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